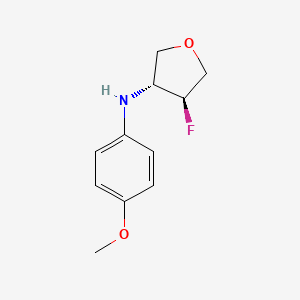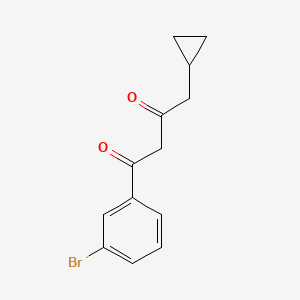![molecular formula C10H21NO2 B1485637 trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol CAS No. 2141184-41-8](/img/structure/B1485637.png)
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol
Descripción general
Descripción
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C10H21NO2. It is a cyclobutanol derivative with an isopropoxypropylamino group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol typically involves the following steps:
Preparation of Cyclobutanol: : Cyclobutanol can be synthesized through the hydration of cyclobutene.
Introduction of the Isopropoxy Group: : The cyclobutanol undergoes a substitution reaction with isopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form 3-(Propan-2-yloxy)cyclobutan-1-ol .
Amination Reaction: : The resulting cyclobutanol is then reacted with 3-bromopropylamine under suitable conditions to introduce the amino group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to achieve higher yields and purity. This might include using catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclobutane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutylamine, cyclobutanol.
Substitution: : Various cyclobutane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: : It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would vary based on the biological system and the intended use of the compound.
Comparación Con Compuestos Similares
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can be compared to other cyclobutanol derivatives and similar compounds:
Cyclobutanol: : A simpler cyclobutanol derivative without the isopropoxypropylamino group.
trans-3-(Propan-2-yloxy)cyclobutan-1-amine: : Similar structure but with an amine group instead of the hydroxyl group.
Cyclobutylamine: : A cyclobutane derivative with an amine group but lacking the isopropoxy group.
This compound .
Propiedades
IUPAC Name |
(1R,2R)-2-(3-propan-2-yloxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)13-7-3-6-11-9-4-5-10(9)12/h8-12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFITUMMUVWDCRQ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)


![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)
